molecular formula C9H14N2O2 B174402 tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate CAS No. 186551-70-2

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B174402
CAS No.: 186551-70-2
M. Wt: 182.22 g/mol
InChI Key: ODYFCIJRCTUHSV-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is primarily investigated for its potential as a pharmacophore in drug development. Pyrazole derivatives are known for various biological activities, including:

  • Anti-inflammatory Activity: Research indicates that pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties: Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects: Preliminary studies suggest efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

ActivityEffectIC50/EC50 ValuesReferences
Anti-inflammatoryInhibition of cytokinesNot specified
AnticancerInhibits proliferationHeLa: 7.01 µM, MCF-7: 14.31 µM
AntimicrobialEffective against bacteriaNot specified

Agrochemical Applications

The compound's versatility extends to agrochemicals, where it serves as a building block for synthesizing herbicides and fungicides. Its structure allows for modifications that enhance biological activity against pests while minimizing environmental impact.

Materials Science

In materials science, this compound is utilized in developing new polymers and coatings due to its stability and reactivity. The compound can be integrated into polymer matrices to impart specific properties such as increased durability and resistance to degradation.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis through modulation of key regulatory proteins involved in cell survival pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of this compound were assessed using in vitro models that measured cytokine production. Results indicated a marked reduction in pro-inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial , anti-inflammatory , and anticancer properties. These activities are attributed to the compound's ability to interact with various molecular targets within biological systems.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Various studies have assessed its cytotoxic effects on cancer cell lines, showing promising results. The compound has been found to induce apoptosis in several cancer types, including breast (MCF7), lung (A549), and colon cancer cells.

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Mechanism
Bouabdallah et al.Hep-23.25Induces apoptosis
Wei et al.A54926Inhibits cell proliferation
Xia et al.NCI-H46049.85Induces autophagy
Zheng et al.A5490.067Aurora-A kinase inhibition

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical pathways, such as kinases that regulate cell proliferation and survival.
  • Receptor Modulation : It may also interact with receptors that play roles in inflammation and cancer progression, altering their activity and downstream signaling.

Properties

IUPAC Name

tert-butyl 3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFCIJRCTUHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610295
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186551-70-2
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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